N-[2-(2-FLUOROPHENOXY)PYRIMIDIN-5-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
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Overview
Description
N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrimidine ring, which is further connected to a dihydro-benzodioxine sulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorophenoxy Pyrimidine Intermediate: This step involves the reaction of 2-fluorophenol with a pyrimidine derivative under basic conditions to form the fluorophenoxy pyrimidine intermediate.
Coupling with Dihydro-benzodioxine: The intermediate is then coupled with a dihydro-benzodioxine derivative in the presence of a suitable catalyst, such as palladium, to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular functions.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide
- N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
- 2-aminopyrimidine derivatives
Uniqueness
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S/c19-14-3-1-2-4-15(14)27-18-20-10-12(11-21-18)22-28(23,24)13-5-6-16-17(9-13)26-8-7-25-16/h1-6,9-11,22H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHAGYRCQPSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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